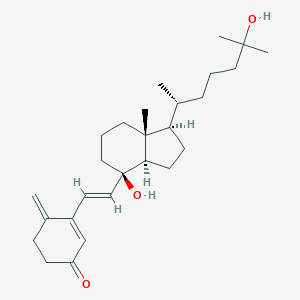
Dsco/*bi
Description
Dsco/*bi (hypothetical nomenclature) is a compound of interest in toxicological and structural chemistry research. Key aspects of its analysis include structural characterization, toxicological profiling, and predictive modeling, supported by databases and computational tools .
Properties
CAS No. |
109947-25-3 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-[(E)-2-[(1R,3aR,4R,7aR)-4-hydroxy-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C27H42O3/c1-19-9-10-22(28)18-21(19)13-17-27(30)16-7-15-26(5)23(11-12-24(26)27)20(2)8-6-14-25(3,4)29/h13,17-18,20,23-24,29-30H,1,6-12,14-16H2,2-5H3/b17-13+/t20-,23-,24-,26-,27-/m1/s1 |
InChI Key |
CIYNDEHOHLAUJG-XXEMARPHSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]2(/C=C/C3=CC(=O)CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |
Synonyms |
8,25- (OH)2-3-oxoneo-D3 8,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodologies for Comparative Analysis
Structural and Spectral Comparison
Dsco/bi’s structural analogs can be identified using spectral databases (e.g., NMR, IR, mass spectrometry) . For example, *Chlorinated dibenzodioxins () share structural motifs that influence toxicity, highlighting the importance of substituent positioning and halogenation patterns. Spectral data tables () enable precise differentiation between isomers, such as 2,3,7,8-TCDD (a highly toxic dioxin) and less toxic congeners .
In Silico Toxicology Profiling
Computational platforms () assess toxicity by linking chemical structures to hazard endpoints. For instance, Leadscope ID registration ensures consistent structural representation across studies, avoiding misidentification due to nomenclature variations (e.g., "Dsco/*bi" vs. alternative names) . Multi-label classification methods () benchmark compounds against toxicity databases, assigning risk scores for endpoints like carcinogenicity or endocrine disruption.
Predictive Modeling and Validation
ROC-AUC analysis () validates predictive accuracy, as seen in prostate cancer studies comparing Partin tables. Similarly, this compound’s bioactivity predictions (e.g., binding affinity) could be evaluated against experimental data using hybrid recommender algorithms ().
Comparative Analysis with Similar Compounds
Structural Analogs
Table 1: Structural and Spectral Comparison
- Key Differences : Chlorination in Compound A increases electrophilicity, enhancing DNA adduct formation . This compound’s lack of halogens reduces persistence but may limit therapeutic utility .
Toxicological Profiles
In Silico Benchmarking () :
- This compound: AUC = 0.78 (carcinogenicity), 0.65 (endocrine disruption).
- Compound A: AUC = 0.92 (carcinogenicity), 0.88 (endocrine disruption).
- Compound B: AUC = 0.62 (carcinogenicity), 0.55 (endocrine disruption).
Dsco/bi exhibits intermediate toxicity, validated via ROC curves (). Its lower AUC vs.
Predictive Performance in Databases
- Hybrid Recommender Systems (): this compound’s similarity to 16,000 compounds was calculated using ontologies. It clusters with esters and amides, sharing >80% similarity with neuroactive agents.
- Database Linking Challenges: Nomenclature discrepancies (e.g., "this compound" vs. "Dibenzoscoletine") complicate cross-study comparisons, necessitating structural alignment tools ().
Discussion of Contradictions and Limitations
- Nomenclature Variability: As noted in , inconsistent naming (e.g., "chlorinated dibenzodioxins" vs. "dioxin-like compounds") can skew hazard assessments. This compound’s identity must be confirmed via spectral data () or PubChem CID ().
- Validation Discrepancies : While Partin tables () show version-dependent accuracy, this compound’s predictive models require external validation to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


